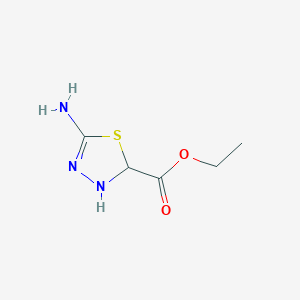
Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C5H7N3O2S . It is an inhibitor of copper corrosion .
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C2H3N3S/c3-2-4-1-5-6-2/h1H, (H2,3,4,5) .Chemical Reactions Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Physical And Chemical Properties Analysis
This compound has a molecular weight of 173.2 . It has a boiling point of 317.9°C at 760 mmHg and a melting point of 197-199°C . It has a density of 1.4±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis and Biological Activity Exploration
Synthetic Pathways and Derivative Formation : Research has explored synthetic methods for creating derivatives of 1,3,4-thiadiazoles, including Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate. These methods involve microwave-assisted synthesis, solvent-free procedures, and one-pot reactions for efficient production of compounds with potential auxin activities and antimicrobial properties (Li et al., 2006), (Kasımoğulları et al., 2010).
Biological Activities : The exploration of biological activities is a significant area of research for compounds synthesized from this compound. Studies have shown that derivatives exhibit a range of biological activities, including antimicrobial, anti-lipase, and antiurease effects. This indicates the potential for these compounds in developing new therapeutic agents (Başoğlu et al., 2013), (Özil et al., 2015).
Chemical Structure Analysis : Structural analysis of these derivatives is crucial for understanding their properties and potential applications. Research has detailed the crystal structures and packing modes of thiadiazole derivatives, providing insights into their chemical behavior and potential for further modification (Lynch, 2001).
Heterocyclic Assemblies : The creation of novel heterocyclic assemblies utilizing this compound as a precursor demonstrates the compound's versatility in organic synthesis. These assemblies have potential for high biological activity, showcasing the importance of such compounds in medicinal chemistry research (Petkevich et al., 2021).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been found to exhibit cytotoxic activity . The nature of substituents on the thiadiazole ring is important for their activity .
Mode of Action
It is known that the thiadiazole scaffold can interact with biological targets in a way that increases or decreases their activity . The specific interactions and resulting changes would depend on the nature of the target and the specific substituents on the thiadiazole ring .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
Orientations Futures
Thiadiazole derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, there is potential for future research and development of these compounds for various therapeutic applications .
Propriétés
IUPAC Name |
ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h3,7H,2H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOISGUUIQUJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1410229.png)
![4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1410230.png)




